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Compound of Interest

Compound Name: Cdk-IN-10

Cat. No.: B12393570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cdk-IN-10, a compound identified as N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide,

is a putative cyclin-dependent kinase (CDK) inhibitor. This document provides a preliminary

technical overview of Cdk-IN-10, including its chemical identity, a detailed synthesis protocol,

and the methodology for a primary biological assay used to assess its inhibitory activity against

CDK2/Cyclin A. The information presented herein is derived from patent literature, specifically

patent WO2004014864, where Cdk-IN-10 is referenced as "example 54". This guide aims to

provide a foundational resource for researchers interested in the further investigation and

development of this and related small molecules.

Chemical Identity and Properties
Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative.
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Property Value

IUPAC Name
N-(4-morpholin-4-ylphenyl)-1H-indazole-3-

carboxamide

Synonyms Cdk-IN-10, Example 54 (WO2004014864)

CAS Number 660822-84-4

Molecular Formula C₁₈H₁₈N₄O₂

Molecular Weight 322.36 g/mol

Chemical Structure (See Diagram Below)

Cdk-IN-10

Click to download full resolution via product page

Figure 1: Chemical structure of Cdk-IN-10.

Synthesis Protocol
The synthesis of Cdk-IN-10 is described as a multi-step process. The final step involves the

amidation of 1H-indazole-3-carbonyl chloride with 4-morpholinoaniline.

Materials and Reagents
1H-indazole-3-carbonyl chloride

4-morpholinoaniline

Dichloromethane (DCM)

Triethylamine (TEA)

Standard laboratory glassware and purification equipment (e.g., chromatography columns)
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Synthesis Workflow
Figure 2: Synthesis workflow for Cdk-IN-10.

Detailed Procedure
Reaction Setup: To a solution of 1H-indazole-3-carbonyl chloride in dichloromethane, a

solution of 4-morpholinoaniline and triethylamine in dichloromethane is added dropwise at

room temperature.

Reaction Progression: The reaction mixture is stirred at room temperature, and the progress

is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).

Work-up: Upon completion, the reaction mixture is typically washed with water and brine.

The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and

concentrated under reduced pressure to yield the crude product.

Purification: The crude N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide is purified by

column chromatography on silica gel to afford the final product, Cdk-IN-10.

Biological Activity and Experimental Protocols
Cdk-IN-10 has been evaluated for its inhibitory activity against cyclin-dependent kinases. The

primary assay detailed in the source literature is a CDK2/Cyclin A inhibition assay.

Quantitative Data
The following table summarizes the reported in vitro inhibitory activity of Cdk-IN-10.

Target IC₅₀ (µM)

CDK2/Cyclin A 0.46

CDK2/Cyclin A Inhibition Assay Protocol
This protocol outlines the methodology used to determine the half-maximal inhibitory

concentration (IC₅₀) of Cdk-IN-10 against the CDK2/Cyclin A complex.

Recombinant human CDK2/Cyclin A enzyme complex

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b12393570?utm_src=pdf-body
https://www.benchchem.com/product/b12393570?utm_src=pdf-body
https://www.benchchem.com/product/b12393570?utm_src=pdf-body
https://www.benchchem.com/product/b12393570?utm_src=pdf-body
https://www.benchchem.com/product/b12393570?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histone H1 as substrate

[γ-³³P]ATP (radiolabeled ATP)

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

96-well filter plates

Scintillation counter

Figure 3: Workflow for the CDK2/Cyclin A inhibition assay.

Compound Preparation: A stock solution of Cdk-IN-10 in a suitable solvent (e.g., DMSO) is

prepared and serially diluted to obtain a range of test concentrations.

Reaction Mixture Preparation: A master mix containing the CDK2/Cyclin A enzyme, Histone

H1 substrate, and assay buffer is prepared.

Assay Plate Setup: The serially diluted Cdk-IN-10 and control solutions are added to the

wells of a 96-well plate.

Kinase Reaction Initiation: The reaction is initiated by adding the reaction mixture and [γ-

³³P]ATP to each well.

Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at a controlled

temperature (e.g., 30°C) to allow for the phosphorylation of Histone H1.

Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction

mixture is transferred to a filter plate which captures the phosphorylated Histone H1.

Washing: The filter plate is washed multiple times to remove any unincorporated [γ-³³P]ATP.

Detection: The amount of incorporated radiolabel in each well is quantified using a

scintillation counter.

Data Analysis: The percentage of inhibition at each concentration of Cdk-IN-10 is calculated

relative to control wells. The IC₅₀ value is then determined by fitting the data to a dose-

response curve.
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Signaling Pathway Context
CDK2, in complex with Cyclin A, is a key regulator of the cell cycle, particularly during the S

and G2 phases. Inhibition of this complex can lead to cell cycle arrest.

Figure 4: Simplified cell cycle signaling pathway indicating the target of Cdk-IN-10.

Conclusion and Future Directions
Cdk-IN-10 is a 1H-indazole-3-carboxamide derivative with demonstrated in vitro inhibitory

activity against CDK2/Cyclin A. The provided synthesis and assay protocols offer a starting

point for further investigation. Future studies should aim to:

Determine the selectivity profile of Cdk-IN-10 against a broader panel of CDKs and other

kinases.

Elucidate the mechanism of action (e.g., ATP-competitive or non-competitive).

Evaluate the in-cell and in-vivo efficacy and toxicity of the compound.

Explore structure-activity relationships (SAR) of related 1H-indazole-3-carboxamide analogs

to optimize potency and selectivity.

This preliminary guide serves as a foundational document to facilitate these future research

and development efforts.

To cite this document: BenchChem. [Preliminary Technical Guide: Cdk-IN-10]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12393570#preliminary-studies-on-cdk-in-10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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